

Application Notes and Protocols for GSK-364735 Sodium in HIV Replication Assays

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Compound of Interest

Compound Name: GSK-364735 sodium

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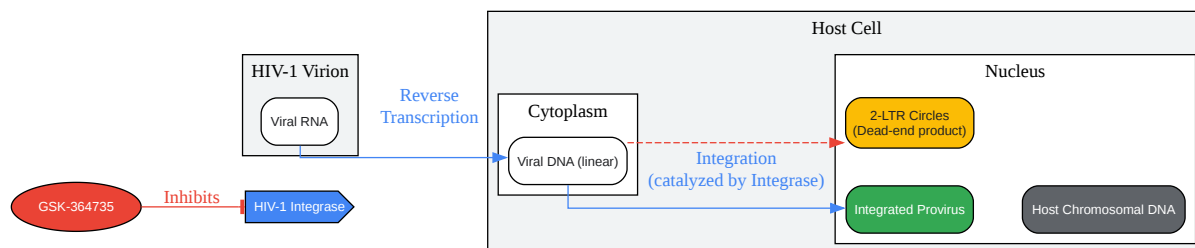
These application notes provide a comprehensive overview of the use of **GSK-364735 sodium**, a potent naphthyridinone-based inhibitor of HIV-1 integrase, in various in vitro HIV replication assays. Detailed protocols for key experiments are provided to facilitate the evaluation of its antiviral activity and mechanism of action.

Introduction

GSK-364735 is a highly potent and selective inhibitor of the strand transfer step in HIV-1 DNA integration, a critical process for viral replication.^{[1][2]} It targets the HIV-1 integrase enzyme, which does not have a human homolog, making it an attractive target for antiretroviral therapy. ^[2] GSK-364735 demonstrates potent antiviral activity at nanomolar concentrations in various cell-based assays, including those using peripheral blood mononuclear cells (PBMCs) and MT-4 cells.^{[1][3]} This document outlines the methodologies to assess the efficacy, cytotoxicity, and mechanism of action of GSK-364735.

Mechanism of Action

GSK-364735 functions as a two-metal-binding HIV integrase strand transfer inhibitor.^[2] By binding to the catalytic center of the HIV integrase, it blocks the integration of the reverse-transcribed viral DNA into the host cell's genome.^{[1][3]} This inhibition of viral DNA integration leads to an accumulation of non-integrated viral DNA in the form of two-long-terminal-repeat (2-LTR) circles.^{[1][3]}





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References

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